

An In-depth Technical Guide to Ethyl 3-bromo-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3-bromo-1H-pyrazole-4-carboxylate*

Cat. No.: *B582322*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-1H-pyrazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a reactive bromine atom and a versatile pyrazole core, make it an invaluable intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a special focus on its role in the development of kinase inhibitors. Detailed experimental protocols and safety information are also included to facilitate its use in a research and development setting.

Molecular Structure and Properties

Ethyl 3-bromo-1H-pyrazole-4-carboxylate possesses a five-membered aromatic pyrazole ring substituted with a bromine atom at the C3 position and an ethyl carboxylate group at the C4 position. The presence of two nitrogen atoms in the pyrazole ring, along with the electron-withdrawing carboxylate group and the bromine atom, dictates its chemical reactivity and potential for forming intermolecular interactions, which is crucial for its role in drug design.

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 3-bromo-1H-pyrazole-4-carboxylate** is presented in Table 1. While some experimental data is available, certain properties are based on predictions and should be considered as such.

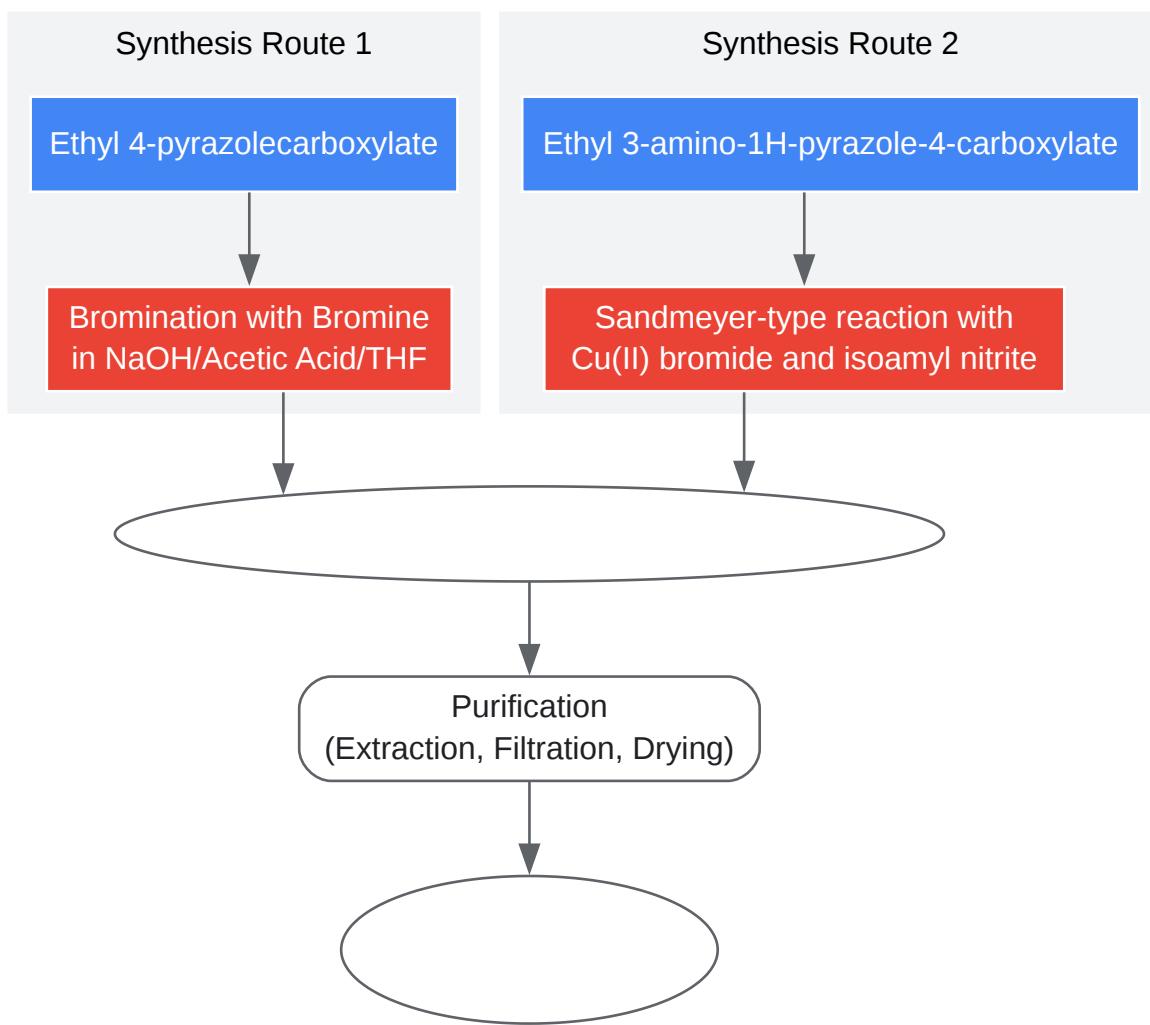
Property	Value	Source
Molecular Formula	C ₆ H ₇ BrN ₂ O ₂	[1] [2]
Molecular Weight	219.04 g/mol	[1] [2]
CAS Number	1353100-91-0	[1] [3]
Appearance	White solid / Brown oil	[4] [5]
Melting Point	85-88 °C	[6]
Boiling Point (Predicted)	331.1 ± 22.0 °C	[7]
Density (Predicted)	1.664 ± 0.06 g/cm ³	[7]
pKa (Predicted)	8.58 ± 0.50	[7]
Purity (Typical)	97-98% (HPLC)	[8] [9]

Spectroscopic Data

The structural identity of **Ethyl 3-bromo-1H-pyrazole-4-carboxylate** is typically confirmed by nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR (400 MHz, CDCl₃): δ 9.78 (br. s, 1H, NH), 8.10 (br. s, 1H, CH-pyrazole), 4.33 (q, J = 7.22 Hz, 2H, OCH₂), 1.36 (t, J = 7.22 Hz, 3H, CH₃).[\[5\]](#)

¹³C NMR (101 MHz, DMSO-d₆): δ 160.6, 111.4, 60.8, 14.5. (Note: This data is for a similar dibrominated compound and should be used as a reference).[\[4\]](#)


Synthesis of Ethyl 3-bromo-1H-pyrazole-4-carboxylate

There are two primary synthetic routes reported for the preparation of **Ethyl 3-bromo-1H-pyrazole-4-carboxylate**, starting from either ethyl 4-pyrazolecarboxylate or ethyl 3-amino-1H-

pyrazole-4-carboxylate.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **Ethyl 3-bromo-1H-pyrazole-4-carboxylate**.

[Click to download full resolution via product page](#)

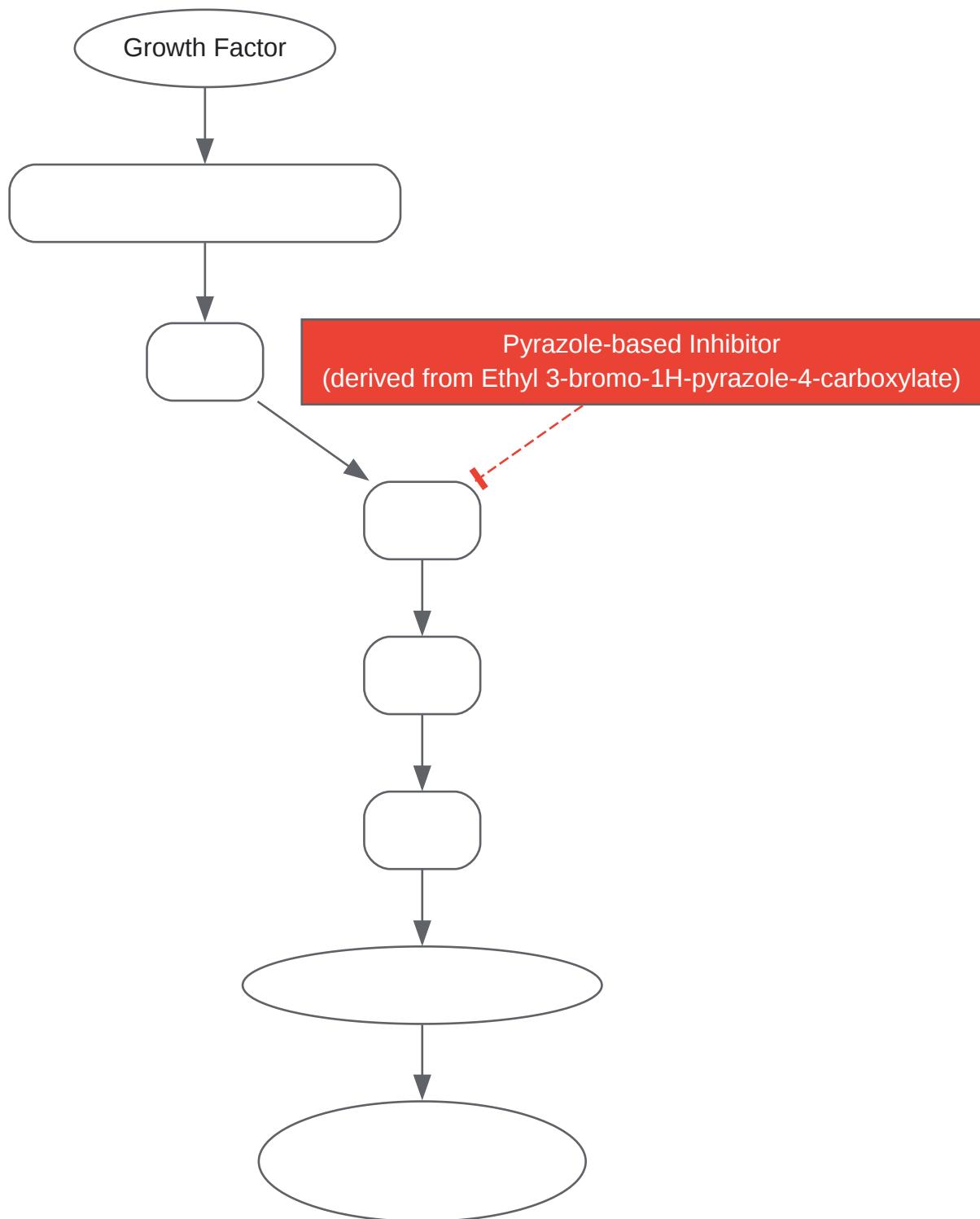
General synthesis and purification workflow.

Experimental Protocols

This protocol is adapted from a procedure for a similar dibrominated compound and involves the direct bromination of the pyrazole ring.[4]

- Preparation of Sodium Acetate Solution: In a suitable reactor, add 2N aqueous sodium hydroxide. Cool the solution and slowly add acetic acid while maintaining the temperature below 25 °C. The final pH should be approximately 8.
- Reaction Setup: To the sodium acetate solution, add tetrahydrofuran (THF) and ethyl 4-pyrazolecarboxylate. Stir the mixture until all solids dissolve.
- Bromination: Cool the reactor to 10 °C. Add bromine dropwise while ensuring the internal temperature remains below 20 °C.
- Work-up and Isolation: After the reaction is complete, add water and concentrate the mixture under vacuum. The resulting slurry is granulated at 20 °C, filtered, rinsed with water, and dried under vacuum to yield the product as a white solid.[\[4\]](#)

This method utilizes a Sandmeyer-type reaction to replace the amino group with a bromine atom.[\[5\]](#)


- Reaction Setup: To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate and copper(II) bromide in acetonitrile at 0 °C, slowly add isoamyl nitrite.
- Reaction Conditions: Heat the reaction mixture to 50 °C and stir overnight.
- Quenching and Extraction: Cool the mixture to room temperature and quench with 1N aqueous hydrochloric acid. Extract the product with ethyl acetate.
- Isolation: Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the product as a brown oil which may solidify.
[\[5\]](#)

Chemical Reactivity and Applications in Drug Discovery

The bromine atom at the C3 position of **Ethyl 3-bromo-1H-pyrazole-4-carboxylate** is the primary site of reactivity, making it an excellent substrate for various cross-coupling reactions. This allows for the introduction of diverse substituents, which is a key strategy in tuning the pharmacological properties of drug candidates.[\[10\]](#)

Key Reactions

The most common and synthetically useful reactions involving this bromo-pyrazole are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. capotchem.com [capotchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Advances in pyrazolo[1,5- a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 6. Ethyl 3-bromo-1H-pyrazole-4-carboxylate [oakwoodchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbanno.com [nbanno.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 3-bromo-1H-pyrazole-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b582322#ethyl-3-bromo-1h-pyrazole-4-carboxylate-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com